molecular formula C15H18N2O3 B15064177 Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Cat. No.: B15064177
M. Wt: 274.31 g/mol
InChI Key: DMGTXQDAKLVNHX-UHFFFAOYSA-N
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Description

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H18N2O3. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-cyanophenol with ethyl 4-piperidinecarboxylate. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1-piperidinecarboxylate
  • Ethyl 4-amino-1-piperidinecarboxylate
  • Ethyl 4-cyano-1-piperidinecarboxylate

Uniqueness

Ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate is unique due to the presence of the 4-cyanophenoxy group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

ethyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C15H18N2O3/c1-2-19-15(18)17-9-7-14(8-10-17)20-13-5-3-12(11-16)4-6-13/h3-6,14H,2,7-10H2,1H3

InChI Key

DMGTXQDAKLVNHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(CC1)OC2=CC=C(C=C2)C#N

Origin of Product

United States

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